[(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine [(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine
Brand Name: Vulcanchem
CAS No.: 898650-46-9
VCID: VC21366568
InChI: InChI=1S/C16H20N2O3S/c1-3-9-21-16-7-6-15(10-13(16)2)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3
SMILES: CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C
Molecular Formula: C16H20N2O3S
Molecular Weight: 320.4g/mol

[(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine

CAS No.: 898650-46-9

Cat. No.: VC21366568

Molecular Formula: C16H20N2O3S

Molecular Weight: 320.4g/mol

* For research use only. Not for human or veterinary use.

[(3-Methyl-4-propoxyphenyl)sulfonyl](3-pyridylmethyl)amine - 898650-46-9

Specification

CAS No. 898650-46-9
Molecular Formula C16H20N2O3S
Molecular Weight 320.4g/mol
IUPAC Name 3-methyl-4-propoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Standard InChI InChI=1S/C16H20N2O3S/c1-3-9-21-16-7-6-15(10-13(16)2)22(19,20)18-12-14-5-4-8-17-11-14/h4-8,10-11,18H,3,9,12H2,1-2H3
Standard InChI Key DEHMMTPFINRXPB-UHFFFAOYSA-N
SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C
Canonical SMILES CCCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)C

Introduction

Structural Properties

Molecular Structure

(3-Methyl-4-propoxyphenyl)sulfonylamine features a sulfonamide core (-SO₂NH-) that bridges two distinct aromatic regions. The first region consists of a benzene ring substituted with a methyl group at the 3-position and a propoxy group at the 4-position. The second region comprises a pyridine ring connected to the sulfonamide nitrogen through a methylene bridge. This structure bears similarity to 1-(3-Methyl-4-propoxyphenyl)sulfonylpiperidine, but replaces the piperidine ring with a 3-pyridylmethyl group .

Physical Properties

Based on structural analysis and comparison with similar compounds, the following physical properties can be predicted for (3-Methyl-4-propoxyphenyl)sulfonylamine:

PropertyPredicted ValueBasis for Prediction
Molecular Weight~332 g/molCalculated from molecular formula
Physical StateCrystalline solidBased on similar sulfonamide compounds
SolubilityModerate in organic solvents; Poor in waterBased on lipophilic groups and sulfonamide functionality
Log P (octanol/water)~2.5-3.5Estimated from related structures
Hydrogen Bond Acceptors5SO₂ (2), pyridine N (1), ether O (1), sulfonamide N (1)
Hydrogen Bond Donors1Sulfonamide NH
Rotatable Bonds~7Including propoxy chain and connections between aromatic rings

Comparisons with Related Compounds

The compound can be compared with structurally related molecules to better understand its properties:

CompoundSimilarityKey DifferencesImplications
1-(3-Methyl-4-propoxyphenyl)sulfonylpiperidineHighPiperidine vs. 3-pyridylmethylamineDifferent spatial arrangement and basicity of nitrogen
Tris(2-pyridylmethyl)amineModerateTridentate ligand vs. sulfonamide structureDifferent metal coordination properties
Typical sulfonamide drugsModerateVaries with specific drugSimilar hydrogen bonding patterns and possible biological activity

The 3-methyl-4-propoxyphenyl moiety shared with the piperidine analog suggests similar lipophilicity and membrane permeability characteristics, while the pyridylmethyl group likely contributes to different hydrogen bonding capabilities compared to the piperidine ring .

Chemical Properties and Reactivity

Functional Groups

(3-Methyl-4-propoxyphenyl)sulfonylamine contains several functional groups that define its chemical behavior:

  • Sulfonamide (-SO₂NH-): Acts as a weak acid due to the electron-withdrawing effect of the sulfonyl group, with potential hydrogen bond donor capability.

  • Propoxy ether (-OCH₂CH₂CH₃): Provides lipophilicity and acts as a hydrogen bond acceptor.

  • Pyridine ring: Contains a basic nitrogen that can participate in hydrogen bonding, coordinate with metals, or undergo protonation.

  • Methyl group: Contributes to electron density on the aromatic ring through inductive effects.

  • Aromatic rings: Can participate in π-π stacking interactions and undergo aromatic substitution reactions.

Stability and Degradation

The stability of (3-Methyl-4-propoxyphenyl)sulfonylamine can be assessed based on its structural components:

Synthesis and Production

Synthetic ApproachKey ReagentsReaction ConditionsAdvantages
Direct Sulfonylation3-Methyl-4-propoxybenzene sulfonyl chloride + 3-pyridylmethylamineBase (TEA or pyridine), THF or DCM, 0-25°CSimple, direct approach
Copper-Catalyzed Coupling3-Methyl-4-propoxybenzene sulfinic acid + 3-pyridylmethyl halideCu catalyst, ligand, base, solventMilder conditions, potentially higher selectivity
Propoxylation of Precursor3-Methyl-4-hydroxyphenyl sulfonamide derivative + propyl halideBase (K₂CO₃), DMF or acetone, heatAllows late-stage modification

Purification Methods

Purification of (3-Methyl-4-propoxyphenyl)sulfonylamine would likely involve:

  • Recrystallization: From appropriate solvent systems such as ethanol/water, ethyl acetate/hexanes, or THF/diethyl ether.

  • Column Chromatography: Using silica gel with gradient elution (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Preparative HPLC: For higher purity requirements, particularly for research or pharmaceutical applications.

Quality Control

Quality control for (3-Methyl-4-propoxyphenyl)sulfonylamine would typically include:

  • Structural Confirmation: Using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

  • Purity Assessment: Through HPLC analysis, melting point determination, and elemental analysis.

  • Physical Property Verification: Including solubility testing and appearance evaluation.

Applications and Uses

Current Applications

Based on structural features shared with known compounds, (3-Methyl-4-propoxyphenyl)sulfonylamine may have potential applications in:

  • Medicinal Chemistry: The sulfonamide functionality has historical significance in antimicrobial, diuretic, and other therapeutic applications. The combination with a pyridyl group could provide interesting pharmacological properties.

  • Coordination Chemistry: The pyridine nitrogen provides a coordination site for transition metals, potentially useful in catalysis or material science .

  • Chemical Synthesis: As an intermediate in the preparation of more complex molecules containing sulfonamide linkages.

Future Research Directions

Research Gaps

Several areas require further investigation:

  • Comprehensive Physicochemical Characterization: Experimental determination of physical properties, solubility parameters, and stability under various conditions.

  • Biological Activity Screening: Systematic evaluation of potential pharmacological activities, including enzyme inhibition, receptor binding, and antimicrobial effects.

  • Structure-Activity Relationship Studies: Exploration of related compounds with modifications to key structural elements to optimize desired properties.

  • Coordination Chemistry: Investigation of metal-binding properties and potential applications in catalysis.

Emerging Applications

Potential future applications warranting exploration include:

  • Targeted Drug Delivery Systems: Utilizing the compound's binding properties for selective targeting of biological structures.

  • Photochemical Applications: Investigation of photophysical properties and potential applications in imaging or photodynamic therapy.

  • Advanced Materials: Exploration of self-assembly properties and potential use in supramolecular chemistry.

  • Green Chemistry Catalysis: Development of catalytic systems leveraging the compound's coordination capabilities for environmentally friendly chemical processes.

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